molecular formula C8H14N2O5 B8216942 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate

2-Oxa-5,8-diazaspiro[3.5]nonane oxalate

Cat. No.: B8216942
M. Wt: 218.21 g/mol
InChI Key: MJVBXFGSRJKMBW-UHFFFAOYSA-N
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Description

2-Oxa-5,8-diazaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C₈H₁₄N₂O₅ and a molecular weight of 218.21 . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxalate ester. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction monitoring techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized spiro compounds .

Mechanism of Action

The mechanism of action of 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5,8-diazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c1-2-8-6(3-7-1)4-9-5-6;3-1(4)2(5)6/h7-8H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVBXFGSRJKMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CN1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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